22-Bromo-2,5,8,11,14,17,20-heptaoxadocosane
Overview
Description
22-Bromo-2,5,8,11,14,17,20-heptaoxadocosane is a useful research compound. Its molecular formula is C15H31BrO7 and its molecular weight is 403.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity of Nucleoside Analogues : A study by Qiu et al. (1998) discussed the synthesis of new nucleoside analogues with a broad spectrum of antiviral activity. This research demonstrates the potential of bromine-containing compounds in developing antiviral agents.
Reactivity Toward Organolithiums : Eccles et al. (2008) in their paper titled "Reactivity of 13,13-dibromo-2,4,9,11-tetraoxadispiro[5.0.5.1]tridecane toward organolithiums: remarkable resistance to the DMS rearrangement" explored the reactions of dibromocyclopropane with organolithiums, highlighting the stability and reactivity of such bromine-containing compounds.
Applications in Synthesis of Marine Sterols : The synthesis of marine sterols involving brominated compounds was discussed by Kurek-Tyrlik et al. (2000). This indicates the role of brominated compounds in synthesizing complex molecules with potential biological activity.
Synthesis of Spiropentane Mimics of Nucleosides : Research by Guan et al. (2000) on spiropentane analogues of nucleosides, involving brominated intermediates, suggests potential applications in nucleoside mimicry and antiviral research.
Determination of Preservative in Cosmetics : A study by Fernández-Álvarez et al. (2010) on the determination of 5-Bromo-5-Nitro-1,3-Dioxane in cosmetics using solid-phase microextraction and gas chromatography highlights the analytical applications of brominated compounds in quality control.
Properties
IUPAC Name |
1-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31BrO7/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h2-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFIIJSCVFVGJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31BrO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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